3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline
Description
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline is a substituted aniline derivative featuring a cyclopropyl-methyl-substituted imidazole ring at the meta position of the benzene ring. Its molecular formula is C₁₃H₁₅N₃, with a molar mass of 213.28 g/mol. The compound’s structure combines aromaticity (from the benzene and imidazole rings) with steric and electronic effects from the cyclopropyl and methyl groups. Such substitutions are critical in modulating its physicochemical properties (e.g., solubility, stability) and biological activity, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(2-cyclopropyl-1-methylimidazol-4-yl)aniline |
InChI |
InChI=1S/C13H15N3/c1-16-8-12(15-13(16)9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7-9H,5-6,14H2,1H3 |
InChI Key |
HWPBXMSZXKDXAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2CC2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- Molecular Formula : C₁₁H₁₀F₃N₃
- Molar Mass : 241.21 g/mol
- Key Features :
- Applications: This compound is noted as a key impurity in nilotinib synthesis (a tyrosine kinase inhibitor), highlighting its relevance in pharmaceutical quality control .
4-(1H-Imidazol-1-yl)aniline Derivatives
- Example Compound : 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide
- Molecular Formula : C₂₂H₁₆N₄O₃
- Molar Mass : 384.39 g/mol
- Key Features :
- Applications : Such derivatives are explored in medicinal chemistry for targeting enzymes or receptors due to their extended π-systems and hydrogen-bonding motifs .
3-(1-Propyl-1H-imidazol-2-yl)aniline
Structural and Functional Comparison Table
Biological Activity
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline, a compound belonging to the class of anilines, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.
- IUPAC Name : 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline
- Molecular Formula : C12H14N4
- Molecular Weight : 214.27 g/mol
- CAS Number : Not specified
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 2.84 | Doxorubicin | 1.93 |
| HCT-116 | 2.78 | Doxorubicin | 2.84 |
The mechanism of action appears to involve apoptosis induction through caspase activation, with flow cytometry analyses indicating cell cycle arrest at the G1 phase in MCF-7 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM against various strains.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 12 |
These results indicate that 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline may serve as a lead compound for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the cyclopropyl group and the imidazole moiety is believed to enhance its interactions with biological targets, which may explain its potent anticancer and antimicrobial effects. SAR studies suggest that modifications in the aniline structure could lead to improved efficacy and selectivity against specific cancer types or microbial strains .
Case Studies and Research Findings
- In Vivo Studies : A study involving animal models indicated that treatment with 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline resulted in significant tumor size reduction compared to control groups. The compound was well tolerated with minimal side effects observed .
- Combination Therapies : Investigations into combination therapies revealed that when used alongside traditional chemotherapeutics, this compound could enhance overall efficacy, potentially reducing the required doses of existing drugs and minimizing associated toxicities .
- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate the pathways through which this compound exerts its effects. Initial findings suggest involvement in apoptotic signaling pathways and inhibition of key oncogenic proteins .
Q & A
Q. What are the optimal synthetic routes for 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Route Selection : The imidazole core can be synthesized via cyclization of thiourea derivatives with α-haloketones, followed by N-alkylation to introduce the cyclopropyl group. The aniline moiety is typically attached via nucleophilic substitution or palladium-catalyzed coupling .
- Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during cyclization reduce side-product formation.
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance regioselectivity .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity.
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline?
Methodological Answer:
Q. What solvent systems are recommended for solubility testing and purification of this compound?
Methodological Answer:
Q. What challenges arise in crystallizing 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline, and how can they be addressed?
Methodological Answer:
- Challenges : Low melting point (~120°C) and polymorphism complicate crystal growth.
- Solutions :
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with flexible ligand settings to model interactions.
- Molecular Dynamics (MD) : Simulate binding stability in GROMACS with CHARMM36 force fields.
- Key Parameters : Focus on hydrogen bonding with kinase hinge regions and hydrophobic interactions with cyclopropyl groups .
Q. What strategies resolve contradictions between experimental and computational spectral data?
Methodological Answer:
Q. How does the cyclopropyl group influence the compound’s stability under oxidative conditions?
Methodological Answer:
Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?
Methodological Answer:
Q. How can researchers screen for polymorphs and assess their impact on bioavailability?
Methodological Answer:
Q. What experimental approaches quantify the environmental persistence of this compound in soil?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
